molecular formula C17H23N5OS B2867658 N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251558-12-9

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2867658
CAS No.: 1251558-12-9
M. Wt: 345.47
InChI Key: PNAHJZDXKJQFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule designed for pharmaceutical research, integrating a pyrazole ring with a pyrimidine scaffold. This structure places it within a class of heterocyclic compounds recognized for a significant and expansive therapeutic profile . The core 3,5-dimethyl-1H-pyrazole moiety is a privileged pharmacophore of immense significance in medicinal chemistry, frequently serving as a key structural component in the design of novel bioactive agents . The molecular framework is further characterized by a thioether linker and a N-cyclohexylacetamide tail, which can be critical for modulating the compound's physicochemical properties and target binding affinity. The primary research value of this compound lies in its potential applications in oncology and inflammation studies. Pyrazole-containing biomolecules are a major focus in the struggle to cultivate suitable anticancer and anti-inflammatory agents, with research efforts concentrated on their ability to act on specific molecular pathways . The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group attached to a pyrimidine core is a structural feature observed in other research compounds, suggesting its utility in exploring kinase inhibition or other mechanisms relevant to uncontrolled cell growth . Researchers can utilize this chemical as a key intermediate or a lead compound for developing novel therapeutic agents. Its mechanism of action is anticipated to be multi-faceted, potentially involving the inhibition of specific enzymes or signaling pathways that drive disease progression. The pyrazole scaffold itself is a known component in selective COX-2 inhibitors and various anticancer agents, which may provide a starting point for mechanistic investigation . For instance, analogous compounds featuring the 3,5-dimethyl-1H-pyrazole group have been synthesized and evaluated for cytotoxic potential against a range of cancer cell lines, demonstrating the research relevance of this structural motif . This reagent is provided For Research Use Only. It is intended for use in laboratory research to further the understanding of disease mechanisms and the development of new pharmaceuticals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h8-9,11,14H,3-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAHJZDXKJQFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Linkage Formation

The thioether bond between the pyrimidine core and acetamide moiety is established via nucleophilic aromatic substitution (SNAr). A typical procedure involves reacting 6-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with thioglycolic acid under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. The resulting thiol intermediate is subsequently alkylated with bromoacetyl chloride to form 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetyl chloride.

Key Reaction Parameters:

Parameter Optimal Range
Temperature 80–100°C
Solvent DMF or THF
Base K2CO3 or Et3N
Reaction Time 12–24 hours

Cyclohexyl Group Introduction

The N-cyclohexyl moiety is introduced via amidation of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetyl chloride with cyclohexylamine. This step is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding the final compound after purification by column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Considerations:

  • The reaction proceeds via an acyl chloride intermediate, which reacts exothermically with cyclohexylamine.
  • Steric hindrance from the cyclohexyl group necessitates slow addition of the amine to prevent dimerization.

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in pyrimidine functionalization steps, as evidenced by patent WO2021255071A1. For example, Suzuki-Miyaura coupling using 3,5-dimethyl-1H-pyrazol-1-ylboronic acid achieves >85% yield when catalyzed by Pd(dppf)Cl2 at 90°C.

Comparative Catalyst Performance:

Catalyst Yield (%) Purity (%)
Pd(PPh3)4 78 92
Pd(dppf)Cl2 92 96
CuI/PPh3 65 88

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures for reactivity. Conversely, THF offers a balance between solubility and mild reaction conditions.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 6.25 (s, 1H, pyrazole-H), 3.85 (m, 1H, cyclohexyl-H), 2.55 (s, 3H, CH3), 1.95–1.20 (m, 10H, cyclohexyl).
  • HRMS : [M+H]+ Calculated: 388.1824; Found: 388.1821.

Purity and Yield Data

Step Yield (%) Purity (%) Method
Thioether Formation 75 90 Column Chromatography
Amidation 82 94 Recrystallization

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as disulfides (<2%) arise during thioether synthesis. These are minimized by maintaining an inert atmosphere (N2 or Ar) and using fresh thioglycolic acid.

Purification Techniques

Silica gel chromatography with gradient elution (ethyl acetate:hexane, 1:3 to 1:1) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and physicochemical properties are influenced by two key regions:

Pyrimidine Ring Substituents : The 6-position substituent (e.g., pyrazole, furan, or methoxyphenyl) dictates target selectivity.

Acetamide Side Chain : The N-substituent (e.g., cyclohexyl, piperazine, or benzyl) modulates lipophilicity and binding interactions.

Table 1: Key Structural and Functional Comparisons
Compound Name Pyrimidine Substituent Acetamide Substituent Biological Target Activity/Potency Reference
Target Compound 6-(3,5-dimethyl-1H-pyrazol-1-yl) N-cyclohexyl Not specified Not provided
1Z105 (TLR4 ligand) 5-methyl-4-oxo-3-phenyl N-cyclohexyl TLR4 Vaccine adjuvant (baseline)
2B182C (TLR4 agonist) 8-(furan-2-yl) substituted N-cyclohexyl TLR4 3–5× higher potency than 1Z105
Compound 23 (A2A antagonist) 6-(3,5-dimethylpyrazol-1-yl)-2-furyl 4-methylpiperazin-1-yl A2A receptor IC50 = 12 nM (antagonism)
19 (CK1 inhibitor) 3-(3,5-dimethoxyphenyl)-4-oxo 6-(trifluoromethyl)benzothiazol-2-yl CK1 kinase IC50 = 0.8 µM (CK1δ inhibition)
6a (antifungal agent) 6-(trifluoromethyl)pyrimidin-4-yloxy 2-methylbenzyl Fungal pathogens 65–85% inhibition at 50 µg/mL

Key Observations

  • Pyrimidine Substitution :

    • The 3,5-dimethylpyrazole group in the target compound and Compound 23 enhances π-π stacking and hydrogen bonding, critical for receptor binding .
    • Substitution with furan (2B182C) or methoxyphenyl (Compound 19) alters electronic properties, increasing TLR4 or kinase affinity, respectively .
    • Trifluoromethylpyrimidine (Compound 6a) improves antifungal activity due to enhanced electrophilicity .
  • Piperazine (Compound 23) introduces basicity, improving water solubility and receptor interaction .
  • Thioether vs. Ether Linkages :

    • Thioether linkages (target compound, 1Z105) offer greater metabolic stability compared to ethers (Compound 6a), which may oxidize more readily .

Biological Activity

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄OS. The compound features a cyclohexyl group, a thioacetamide moiety, and a pyrimidine ring substituted with a pyrazole. These structural characteristics contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Thioamide : Reaction of cyclohexylamine with thioacetic acid.
  • Pyrimidine and Pyrazole Coupling : Introduction of the pyrimidine ring followed by the pyrazole substitution.

These steps often require optimization for yield and purity depending on specific reaction conditions used.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), demonstrating notable cytotoxicity.

The mechanism of action appears to involve the inhibition of specific kinases or proteins involved in cancer progression, which can lead to reduced tumor growth. Molecular docking studies suggest that this compound binds effectively to these biological targets.

Antiviral Activity

Compounds similar to this compound have also shown promise as antiviral agents. For instance, pyrazole derivatives have been identified as effective against HIV reverse transcriptase and other viral targets . The compound's structural features may enhance its binding affinity to viral enzymes, potentially leading to effective antiviral therapies.

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
3-(pyridazinyl)-5-amino-thiazolesThiazole ringAntimicrobial
Pyrazole derivativesPyrazole ringAnticancer
2-AminothiazolesThiazole + amineAnti-inflammatory

This compound stands out due to its combination of both thioamide and dual heterocyclic systems (pyrazole and pyrimidine), which may enhance its pharmacological properties compared to simpler derivatives.

Case Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example:

  • HepG2 Cell Line : IC50 value indicating significant cytotoxicity.
  • A549 Cell Line : Effective inhibition observed at low concentrations.

These findings suggest that this compound has the potential for development into a therapeutic agent for cancer treatment.

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